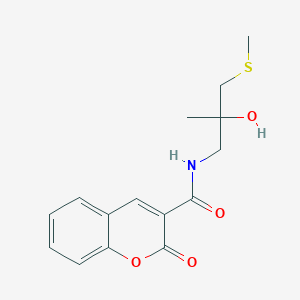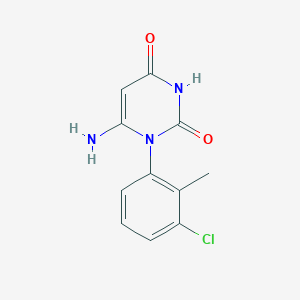methyl}-5-oxopyrrolidine-2-carboxamide CAS No. 2094051-05-3](/img/structure/B2544901.png)
(2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide, also known as Boc-5-oxo-L-proline benzyl ether, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
(2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide has been used in a variety of scientific research applications. It has been shown to have potential as a therapeutic agent for the treatment of cancer, as it inhibits the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it reduces the production of inflammatory cytokines. Additionally, (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide has been used in the development of new drugs and drug delivery systems.
Mecanismo De Acción
The mechanism of action of (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. It may also interact with cell signaling pathways to regulate cellular processes.
Biochemical and physiological effects:
(2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide has been shown to have biochemical and physiological effects in vitro and in vivo. It inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. It has also been shown to have low toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide is its potential as a therapeutic agent for cancer and inflammation. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential as a drug delivery system. Additionally, its potential as a therapeutic agent for other diseases, such as Alzheimer's disease, could be explored.
Métodos De Síntesis
The synthesis of (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide involves the reaction of (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamideproline with benzyl chloroformate, followed by the addition of 4-(benzyloxy)benzyl cyanide. The resulting compound is then purified through a series of chromatographic techniques. This synthesis method has been optimized for high yield and purity.
Propiedades
IUPAC Name |
(2R)-N-[cyano-(4-phenylmethoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c21-12-18(23-20(25)17-10-11-19(24)22-17)15-6-8-16(9-7-15)26-13-14-4-2-1-3-5-14/h1-9,17-18H,10-11,13H2,(H,22,24)(H,23,25)/t17-,18?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLBXFPUIUGEEB-QNSVNVJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2544819.png)


![N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2544823.png)
![N-[[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2544824.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2544825.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2544830.png)
![9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione](/img/structure/B2544833.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2544837.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2544839.png)
![1'-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2544841.png)